methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate
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Description
Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate, also known as MPP, is a chemical compound that has been extensively studied for its various scientific research applications. It is a synthetic compound that belongs to the class of pyrimidine-based molecules and is widely used in the field of medicinal chemistry.
Scientific Research Applications
Synthesis of Heterocyclic Systems
Preparation of Heterocyclic Compounds : This chemical has been used as a reagent in the preparation of diverse heterocyclic compounds. For example, it facilitated the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, highlighting its versatility in chemical synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Creation of Substituted Pyrimidines : Another application involves the synthesis of substituted pyrimidines from the title compound, demonstrating its utility in the efficient synthesis of novel pyrimidine derivatives (Bevk, Grošelj, Meden, Svete, & Stanovnik, 2007).
Antimicrobial Activity
Synthesis and Antimicrobial Testing : Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, synthesized using this compound, were studied for their antimicrobial activities, highlighting its potential in medicinal chemistry and drug development (Gein et al., 2020).
Potential as an Antimicrobial Agent : Research on a similar compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate, demonstrated its potential as an antimicrobial agent and an inhibitor of penicillin-binding protein, suggesting similar applications for methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Spectral and Structural Analyses
Spectral and Electronic Structure Analysis : The compound has been subject to spectral, electronic structure, and biological activity analyses, indicating its importance in understanding the underlying chemistry and biological interactions (Vetrivelan, 2019).
Molecular Docking Investigations : Molecular docking studies have been conducted on related compounds to predict their potential as inhibitors, suggesting similar research possibilities for methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
properties
IUPAC Name |
methyl (E)-2-benzamido-3-(pyrimidin-2-ylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-22-14(21)12(10-18-15-16-8-5-9-17-15)19-13(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20)(H,16,17,18)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVVLWHTDUYNPQ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=NC=CC=N1)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-2-benzamido-3-(pyrimidin-2-ylamino)prop-2-enoate |
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